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Compound of Interest

Compound Name: 2-Methyl benzamideoxime

Cat. No.: B2979771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 2-

Methylbenzamideoxime, leveraging Density Functional Theory (DFT) studies. While direct

computational research on 2-Methylbenzamideoxime is limited, this document synthesizes data

from DFT studies on its parent molecule, benzamide oxime, and other substituted benzamide

derivatives to offer valuable insights. By comparing theoretical data with experimental findings

for related compounds, we can reliably predict the electronic properties of 2-

Methylbenzamideoxime, a molecule of interest in pharmaceutical synthesis and drug discovery.

Methodologies: Experimental and Computational
Protocols
The investigation into the electronic properties of molecules like 2-Methylbenzamideoxime

relies on a synergy between experimental synthesis and characterization, and theoretical

calculations.

Experimental Protocols
Synthesis of Benzamide Oximes: A general method for synthesizing benzamide oximes

involves the reaction of a substituted benzonitrile with hydroxylamine hydrochloride. For

instance, the synthesis of the parent benzamide oxime involves refluxing benzonitrile with

hydroxylamine hydrochloride and a base like potassium carbonate in an ethanol-water mixture.
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[1] The resulting product can then be purified by recrystallization from a suitable solvent, such

as ethanol.[1]

Spectroscopic Characterization:

FT-IR and FT-Raman Spectroscopy: Spectra are typically recorded in the 4000-400 cm⁻¹

(FT-IR) and 4000-100 cm⁻¹ (FT-Raman) ranges using KBr pellets for solid samples.[1]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are often recorded on spectrometers operating

at frequencies like 400 MHz.[2] Deuterated solvents such as DMSO-d₆ are commonly used,

with chemical shifts referenced to tetramethylsilane (TMS).[2][3]

Computational Protocols
DFT calculations are the cornerstone for predicting the electronic structure of molecules. The

B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional is

widely employed for its balance of accuracy and computational cost in studying organic

molecules.[4][5]

A typical workflow for DFT analysis is outlined below:
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1. Input Preparation

2. Core Calculations

3. Property Analysis

Initial Molecular Structure
(e.g., from crystal data or builder)

Select DFT Functional & Basis Set
(e.g., B3LYP / 6-311++G(d,p))

Geometry Optimization
(Find lowest energy conformation)

Frequency Calculation
(Confirm minimum energy, get vibrational modes)

NBO Analysis
(Charge distribution, hyperconjugative interactions)

Electronic Properties
(HOMO, LUMO, MEP)

Spectra Simulation
(IR, Raman, NMR)

Click to download full resolution via product page

Caption: A typical workflow for DFT calculations.

The choice of functional and basis set is critical for accurate predictions. The table below

compares common methods used in the literature for benzamide and oxime derivatives.
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Method Description
Common
Application

Reference(s)

DFT Functionals

B3LYP

A hybrid functional

that combines

Hartree-Fock

exchange with DFT

exchange-correlation.

It is known for its good

accuracy for organic

molecules.

Geometry

optimization,

vibrational

frequencies, NMR.

[4][6][7]

PBE1PBE (PBE0)

A parameter-free

hybrid functional,

often used for

electronic property

calculations.

HOMO-LUMO

analysis, UV spectra

simulation.

[8]

Basis Sets

6-31G(d)

A Pople-style basis

set of medium size,

includes polarization

functions on heavy

atoms.

Initial optimizations,

calculations on larger

systems.

[4]

6-311++G(d,p)

A larger Pople-style

basis set that includes

diffuse functions on all

atoms (++) and

polarization functions

on both heavy and

hydrogen atoms.

High-accuracy

calculations of

energies and spectra.

[6][9]

Solvation Models

PCM (Polarizable

Continuum Model)

An implicit solvation

model that represents

the solvent as a

Simulating properties

in solution (e.g., NMR,

UV).

[2][8]
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continuous dielectric

medium.

Results and Discussion: A Comparative Analysis
Geometric Structure
DFT calculations provide optimized molecular geometries that can be compared with

experimental X-ray diffraction data. For the parent benzamide oxime, crystal structure analysis

shows an E configuration for the oxime group, with a dihedral angle of 20.2° between the

benzene ring and the amidoxime group.[1][10] DFT calculations on related benzamide

derivatives have shown excellent agreement between calculated and experimental bond

lengths and angles. For 2-Methylbenzamideoxime, the introduction of the methyl group at the

ortho position is expected to induce steric hindrance, potentially increasing the dihedral angle

between the phenyl ring and the amide group.

Parameter
Benzamide Oxime
(Experimental)[1]

Benzamide
(Calculated)[11]

N-(4-
methylphenyl)-2-(3-
nitro-benzamido)
benzamide
(Calculated)[12]

C=N Bond Length (Å) - - -

C-N Bond Length (Å) - 1.35 1.37

C=O Bond Length (Å) - 1.23 1.23

Dihedral Angle
20.2° (Ring vs.

Amidoxime)
- -

Electronic Properties: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions.

The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular

stability; a larger gap implies higher stability and lower reactivity.[11]
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For benzamide, the HOMO is localized on the phenyl ring and the amide group, while the

LUMO is distributed over the phenyl ring and the carbonyl group.[11] The introduction of an

oxime group in place of the carbonyl oxygen is expected to alter this distribution. The further

addition of a methyl group (an electron-donating group) at the ortho position in 2-

Methylbenzamideoxime would likely raise the HOMO energy level, thereby reducing the

HOMO-LUMO gap compared to the unsubstituted benzamide oxime. This would suggest

increased reactivity.

Benzamide Oxime

Add Substituent
(e.g., -CH3, -NO2, -Cl)

HOMO Energy Level
Alters

LUMO Energy Level

Alters

HOMO-LUMO Gap (ΔE)

Chemical Reactivity

Inversely affects

Click to download full resolution via product page

Caption: Influence of substituents on electronic properties.
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Molecule HOMO (eV) LUMO (eV) ΔE (eV) DFT Method
Reference(s
)

Benzamide - - 5.611 B3LYP [11]

N-(4-

methylphenyl

)-2-(3-nitro-

benzamido)

benzamide

- - 5.521
B3LYP/6-

311++G(d,p)
[12]

4-chloro-

phenyl-

benzamide

- - 0.74
Quantum-

Espresso
[13]

2-chloro-3-

chloro-

phenyl-

benzamide

- - 3.08
Quantum-

Espresso
[13]

Oxime ether

quinoxaline

derivatives

-5.9 to -6.3 -1.1 to -1.4 4.6 to 4.9
PBE1PBE/6-

31+G*
[8]

Note: Direct HOMO/LUMO energy values are often method-dependent and reported differently

across studies, but the energy gap (ΔE) provides a consistent metric for comparison.

Spectroscopic Analysis Comparison
Comparing calculated vibrational and NMR spectra with experimental data is a key validation

step for the chosen computational method.

Vibrational Spectra (FT-IR & FT-Raman): Studies on benzamide oxime have provided complete

assignments of its vibrational spectra, supported by DFT calculations.[1] Key vibrational modes

include N-H, O-H, C=N, and C-N stretching and bending frequencies. For 2-

Methylbenzamideoxime, one would expect to see characteristic C-H stretching and bending

modes from the additional methyl group, typically appearing in the 2900-3000 cm⁻¹ and 1375-

1450 cm⁻¹ regions, respectively.
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Vibrational Mode
Benzamide
(Experimental)

4-Methyl-3-
nitrobenzoic acid
(Calculated,
B3LYP/6-311++G)
[9]

General Range
(cm⁻¹)

O-H Stretch (Oxime) N/A - 3200-3600 (broad)

N-H Stretch (Amide) ~3400, ~3200 - 3100-3500

C-H Stretch

(Aromatic)
~3060 3103 3000-3100

C-H Stretch (Methyl) N/A 2935 2850-3000

C=O Stretch (Amide I) ~1660 1774 (C=O of COOH) 1630-1690

C=N Stretch (Oxime) - - 1620-1690

N-H Bend (Amide II) ~1620 - 1590-1650

NMR Spectra (¹H & ¹³C): GIAO (Gauge-Independent Atomic Orbital) calculations are frequently

used to predict NMR chemical shifts.[3][14][15] For 2-Methylbenzamideoxime, the protons of

the methyl group would likely appear as a singlet around 2.1-2.5 ppm in the ¹H NMR spectrum.

The aromatic protons would show complex splitting patterns between 7.0-8.0 ppm. The amide

(NH₂) and oxime (OH) protons are exchangeable and often appear as broad singlets, with

chemical shifts highly dependent on solvent and concentration.[16]

Proton Type
Benzamide (¹H, DMSO-d₆)
[16]

Predicted Range for 2-
Methylbenzamideoxime

-CH₃ N/A ~2.1 - 2.5 ppm

Aromatic (C-H) 7.4 - 8.1 ppm ~7.0 - 8.0 ppm

Amide (-NH₂) 8.05, 7.46 ppm (broad) Broad, variable

Oxime (-OH) N/A Broad, variable (>9 ppm)

Conclusion
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Based on a comparative analysis of DFT studies on benzamide oxime and other substituted

benzamides, we can draw several conclusions regarding the electronic structure of 2-

Methylbenzamideoxime. The B3LYP functional paired with a 6-311++G(d,p) basis set, including

a PCM solvation model, is a reliable method for predicting its properties.

The introduction of the 2-methyl group is expected to slightly decrease the HOMO-LUMO

energy gap compared to the parent benzamide oxime, suggesting a modest increase in

chemical reactivity. This is primarily due to the electron-donating nature of the methyl group

raising the HOMO energy level. The molecule's optimized geometry will likely exhibit a larger

dihedral angle between the phenyl ring and the amidoxime moiety due to steric effects. These

theoretical predictions, grounded in the validated performance of DFT on analogous systems,

provide a robust foundation for professionals in drug development to guide further experimental

investigation and molecular design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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